molecular formula C6H3F11O B155212 1H,1H-Perfluorohexan-1-ol CAS No. 423-46-1

1H,1H-Perfluorohexan-1-ol

Cat. No. B155212
CAS RN: 423-46-1
M. Wt: 300.07 g/mol
InChI Key: QZFZPVVDBGXQTB-UHFFFAOYSA-N
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Description

1H,1H-Perfluorohexan-1-ol is a perfluorinated compound that is part of a broader class of chemicals known for their ability to repel water and oil stains. These compounds are widely used in various industrial applications, including surfactants and protective coatings. Due to their unique properties, they are of significant interest in both industrial and academic research settings.

Synthesis Analysis

The synthesis of perfluorinated compounds, including those related to 1H,1H-Perfluorohexan-1-ol, involves several steps that can yield a variety of products. For instance, (1H,1H-Perfluoroalkyl)phenyl- and -(p-fluorophenyl)iodonium triflates, which are structurally related to 1H,1H-Perfluorohexan-1-ol, can be synthesized by oxidizing 1-iodo-1H,1H-perfluoroalkanes with trifluoroperacetic acid followed by treatment with triflic acid and benzene or fluorobenzene . This method demonstrates the potential for creating a range of perfluorinated compounds with varying chain lengths and functional groups.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms attached to carbon chains. In the case of 1H,1H-Perfluorohexan-1-ol, the molecule would consist of a six-carbon chain where all the hydrogen atoms have been replaced by fluorine atoms, resulting in a highly stable and inert molecule. The presence of the hydroxyl group at one end of the molecule could potentially affect its reactivity and physical properties.

Chemical Reactions Analysis

Perfluorinated compounds, including 1H,1H-Perfluorohexan-1-ol, can undergo various chemical reactions. For example, the thermolysis of certain perfluoroalkyl phenyliodonium triflates can produce perfluoroalkyl triflates and iodobenzene . The reactivity of these compounds is influenced by the strength of the carbon-iodine bond, which varies depending on the nature of the perfluorinated chain and the adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H,1H-Perfluorohexan-1-ol and related compounds are influenced by their perfluorinated nature. For example, liquid-liquid equilibrium data for mixtures of 1H,1H,7H-perfluoroheptan-1-ol and linear perfluoroalkanes show that these substances have unique phase behaviors at different pressures and temperatures . The perfluorinated chains contribute to the compounds' ability to form supramolecular structures, as observed in perfluorinated 1H-indazoles, which exhibit different types of supramolecular organization depending on the length of the perfluoroalkyl chain .

Relevant Case Studies

Case studies involving perfluorinated compounds often focus on their environmental impact and potential health effects. For instance, a study on perfluorohexane sulfonate (PFHxS), a compound related to 1H,1H-Perfluorohexan-1-ol, has shown that neonatal exposure can alter neuroprotein levels in the developing mouse brain, suggesting that PFHxS may act as a developmental neurotoxicant . This highlights the importance of understanding the biological interactions of perfluorinated compounds, given their widespread use and persistence in the environment.

Scientific Research Applications

  • Organic Synthesis

    • 1H,1H-Perfluorohexan-1-ol serves as a versatile solvent for synthesizing a range of organic compounds .
    • It’s used as a reagent in the synthesis of environmentally safer fluoroalkyl ether synthons .
  • Polymer Production

    • 1H,1H-Perfluorohexan-1-ol acts as a catalyst in the production of polymer materials .
  • Polymer Coatings

    • 1H,1H-Perfluorohexan-1-ol is used in the synthesis of polymer coatings with controlled surface topography .
  • Drug Development

    • This compound has found use in drug development .
  • Environmental Monitoring

    • It is also used in environmental monitoring .
  • Fluorous Nanocapsules

    • It is used in the preparation of star polymers as fluorous nanocapsules for the encapsulation and release of perfluorinated compounds .
  • Precursors for PFAS Compounds

    • Fluorotelomer alcohols (FTOH), such as 1H,1H-Perfluorohexan-1-ol, are mostly used as precursors for PFAS compounds such as perfluorinated carboxylic acids (PFCA) .
  • Water and Oil Repellent

    • Due to their water and oil repellent characteristics, these compounds are used as raw material in different industrial applications .
  • Health Monitoring

    • Exposure to FTOH’s has been linked to serious health effects in both humans as well as animals .
  • Synthesis of Fluoroalkyl Ether Synthons

    • 1H,1H-Perfluorohexan-1-ol is a reagent in the synthesis of environmentally safer fluoroalkyl ether synthons .

Safety And Hazards

1H,1H-Perfluorohexan-1-ol is classified as an irritant . It can cause skin and eye irritation, and may have harmful effects if inhaled or swallowed . It is recommended to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFZPVVDBGXQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CH2OH, C6H3F11O
Record name 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382070
Record name 5:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluorohexan-1-ol

CAS RN

423-46-1
Record name 5:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Perfluorohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
YH Lin, KH Liao, CK Huang, NK Chou… - Polymer …, 2010 - Wiley Online Library
Photopolymerization processes are often used in industrial applications because of their solvent‐free formulations and various advantages over conventional thermal processes. …
Number of citations: 49 onlinelibrary.wiley.com
D Lazzari, MC Cassani, G Solinas, M Pretto - Journal of Fluorine Chemistry, 2013 - Elsevier
Novel tri- and pentablock unsymmetrical semifluorinated unbranched ethers of general formula R f CH 2 O(CH 2 ) 3 R′ f , containing perfluorinated chains with C ≤ 6, have been …
Number of citations: 15 www.sciencedirect.com
GMC Silva, J Justino, P Morgado, M Teixeira… - Journal of Molecular …, 2020 - Elsevier
New experimental data for the surface tension of 6 liquid 1H,1H-perfluoroalcohols (CF 3 (CF 2 ) n CH 2 OH, n = 0, 1, 2, 3, 4, 5) was measured as a function of temperature between 260 …
Number of citations: 8 www.sciencedirect.com
D Machacaz, TM Eusebio, C Guarda… - Journal of Chemical & …, 2022 - ACS Publications
The liquid density of five liquid 1H,1H-perfluorinated alcohols (CF 3 (CF 2 ) n−1 CH 2 OH n = 2, 3, 4, 5, 6) was measured as a function of pressure (0.1–70 MPa) and temperature (293.15…
Number of citations: 1 pubs.acs.org
A Raghavanpillai, DJ Burton - Journal of fluorine chemistry, 2006 - Elsevier
Various 1H,1H-perfluoroalkanes (R F CF 2 CH 2 F, R F =CF 3 , C 2 F 5 , C 4 F 9 , C 5 F 11 , C 6 F 13 , C 10 F 21 ) were metallated using LDA in a THF solution of ZnCl 2 at RT or −78C to …
Number of citations: 9 www.sciencedirect.com
GMC Silva, P Morgado, JD Haley, VMT Montoya… - Fluid Phase …, 2016 - Elsevier
The vapor pressure of four liquid 1H,1H-perfluoroalcohols (CF 3 (CF 2 ) n (CH 2 )OH, n = 1, 2, 3, 4), often called odd-fluorotelomer alcohols, was measured as a function of temperature …
Number of citations: 18 www.sciencedirect.com
Z Yan, W Liu, H Wang, K Su, G Xia-Hou - Journal of Fluorine Chemistry, 2014 - Elsevier
Two series of fluorinated siloxane star-like copolymers, with different molecular weight of siloxane segments and large fluorinated segments at the tail, were synthesized from dicarboxyl …
Number of citations: 31 www.sciencedirect.com
A Vitale, R Bongiovanni, B Ameduri - Chemical reviews, 2015 - ACS Publications
Fluorinated macromolecules represent a remarkable niche among specialty (co) polymers. 1− 7 They exhibit a unique combination of exceptional properties, mainly linked to the low …
Number of citations: 226 pubs.acs.org
Z Chen - 2019 - discovery.ucl.ac.uk
A solid surface is described as superhydrophobic when it possesses a large water contact angle (θw ≥ 150) and a small contact angle hysteresis (Δθ ≤ 10). These surfaces have many …
Number of citations: 2 discovery.ucl.ac.uk
SV Vershilova, VV Kornilov… - … “Fluorine notes” ISSN, 2021 - notes.fluorine1.ru
This review considers the main synthesis methods of fluorinated ethers, namely, various variations of Williamson reaction and the addition of alcohols to alkenes and alkynes. In both …
Number of citations: 2 notes.fluorine1.ru

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